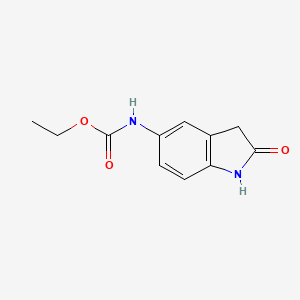
Ethyl (2-oxoindolin-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-oxoindolin-5-yl)carbamate is a compound with the molecular formula C11H12N2O3. The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .
Molecular Structure Analysis
Structurally, the carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes .Chemical Reactions Analysis
Another unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Physical And Chemical Properties Analysis
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .Scientific Research Applications
Pharmacology: Anticancer Research
Ethyl (2-oxoindolin-5-yl)carbamate derivatives are explored for their potential anticancer properties. Research indicates that indole derivatives, which include this compound, show promise in inhibiting the proliferation of cancer cells. The compound’s ability to interact with various biological pathways makes it a candidate for developing new anticancer drugs .
Biotechnology: Enzyme Inhibition
In biotechnological research, Ethyl (2-oxoindolin-5-yl)carbamate derivatives are studied for their role as enzyme inhibitors. They have been found to inhibit enzymes like α-amylase, which can be significant in the treatment of diabetes and other metabolic disorders .
Environmental Science: Contaminant Analysis
This compound is also relevant in environmental science, where it is analyzed as a contaminant in food and beverages. Its detection and quantification are crucial for food safety and public health, as it is considered a potential carcinogen .
Chemical Engineering: Process Optimization
In chemical engineering, Ethyl (2-oxoindolin-5-yl)carbamate is involved in studies related to process optimization in the production of alcoholic beverages. Research is focused on minimizing its formation during fermentation and distillation processes to meet safety standards .
Agricultural Studies: Pesticide Development
The compound’s derivatives are being researched for their use in developing pesticides. Their biological activity against certain pests makes them suitable candidates for protecting crops without harming the environment or human health .
Safety And Hazards
Ethyl carbamate is a process contaminant that is sometimes found in fermented foods and alcoholic beverages . Ethyl carbamate (also called urethane) can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate .
Future Directions
properties
IUPAC Name |
ethyl N-(2-oxo-1,3-dihydroindol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)12-8-3-4-9-7(5-8)6-10(14)13-9/h3-5H,2,6H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDAKVPAICVKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)NC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-oxoindolin-5-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/no-structure.png)
![6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2884606.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884610.png)


amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2884613.png)
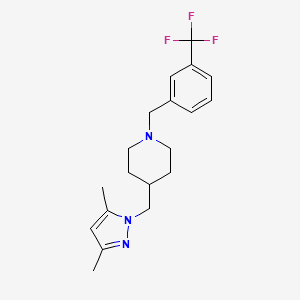
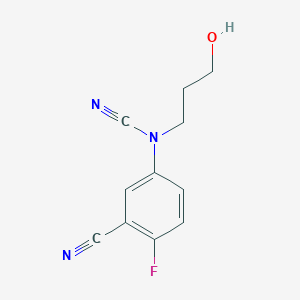
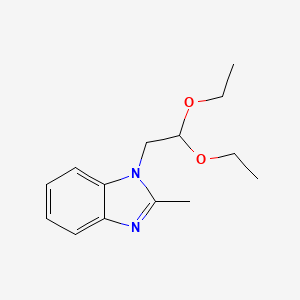
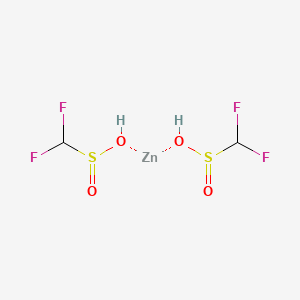


![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2884624.png)